molecular formula C9H9ClO2 B3268427 4-(1-Chloroethyl)benzoic acid CAS No. 479625-84-8

4-(1-Chloroethyl)benzoic acid

Cat. No.: B3268427
CAS No.: 479625-84-8
M. Wt: 184.62 g/mol
InChI Key: ZHULDDBTDXXTMN-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)benzoic acid: is an organic compound with the molecular formula C₉H₉ClO₂. It is a derivative of benzoic acid, where a chlorine atom is attached to the ethyl group at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Chloroethyl)benzoic acid typically involves the chlorination of ethylbenzene followed by oxidation. One common method includes the reaction of 4-ethylbenzoic acid with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the ethyl group.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Chloroethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-(1-Hydroxyethyl)benzoic acid.

    Oxidation Reactions: The ethyl group can be oxidized to form this compound derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form 4-ethylbenzoic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Major Products:

    Substitution: 4-(1-Hydroxyethyl)benzoic acid.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: 4-ethylbenzoic acid.

Scientific Research Applications

Chemistry: 4-(1-Chloroethyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the metabolism and toxicity of such compounds.

Medicine: Although not directly used as a drug, this compound is a precursor in the synthesis of various medicinal compounds. It plays a role in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atom in the ethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. The compound can also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    4-(2-Chloroethyl)benzoic acid: Similar structure but with the chlorine atom on the second carbon of the ethyl group.

    4-(1-Bromoethyl)benzoic acid: Bromine atom instead of chlorine.

    4-(1-Chloroethyl)phenol: Hydroxyl group instead of carboxyl group.

Uniqueness: 4-(1-Chloroethyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(1-chloroethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHULDDBTDXXTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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